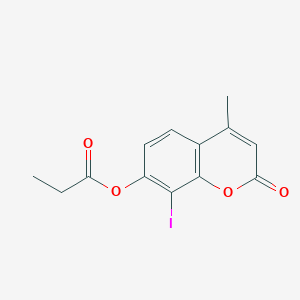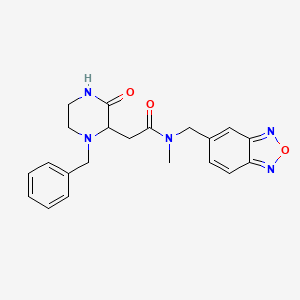![molecular formula C15H16N4O B6134806 3-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B6134806.png)
3-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-1,3-dihydro-2H-indol-2-one, also known as AG490, is a synthetic compound that has been extensively studied for its potential therapeutic applications. AG490 is a selective inhibitor of Janus kinase 2 (JAK2), a tyrosine kinase that plays a critical role in cytokine signaling pathways.
作用機序
3-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-1,3-dihydro-2H-indol-2-one selectively inhibits JAK2, which plays a critical role in cytokine signaling pathways. JAK2 is activated by cytokines, which bind to specific receptors on the cell surface. Once activated, JAK2 phosphorylates downstream signaling molecules, leading to the activation of transcription factors and the expression of target genes. By inhibiting JAK2, 3-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-1,3-dihydro-2H-indol-2-one blocks cytokine signaling pathways, leading to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
3-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-1,3-dihydro-2H-indol-2-one has been shown to have a wide range of biochemical and physiological effects. In cancer cells, 3-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-1,3-dihydro-2H-indol-2-one inhibits cell growth and induces apoptosis by blocking cytokine signaling pathways. In autoimmune disorders, 3-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-1,3-dihydro-2H-indol-2-one reduces inflammation and autoimmune responses by inhibiting cytokine signaling pathways. Additionally, 3-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-1,3-dihydro-2H-indol-2-one has been shown to have neuroprotective effects, reducing neuronal damage in models of neurodegenerative diseases.
実験室実験の利点と制限
3-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-1,3-dihydro-2H-indol-2-one has several advantages for use in scientific research. It is a selective inhibitor of JAK2, making it a useful tool for studying cytokine signaling pathways. Additionally, 3-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-1,3-dihydro-2H-indol-2-one is stable and can be easily synthesized in high purity and yield. However, 3-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-1,3-dihydro-2H-indol-2-one has some limitations, including its potential off-target effects and the need for further optimization for use in clinical applications.
将来の方向性
There are several future directions for research on 3-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-1,3-dihydro-2H-indol-2-one. One area of interest is the development of more potent and selective JAK2 inhibitors for use in clinical applications. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 3-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-1,3-dihydro-2H-indol-2-one and its potential therapeutic applications in a wide range of diseases. Finally, the use of 3-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-1,3-dihydro-2H-indol-2-one in combination with other therapies, such as chemotherapy or immunotherapy, may lead to improved treatment outcomes for cancer and other diseases.
合成法
3-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-1,3-dihydro-2H-indol-2-one can be synthesized using a multi-step process involving the reaction of 2,3-dihydroxybenzoic acid with 3-(1H-imidazol-1-yl)propylamine, followed by reaction with isatin to form the final product. The synthesis of 3-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-1,3-dihydro-2H-indol-2-one has been optimized to yield high purity and yield, making it suitable for use in scientific research.
科学的研究の応用
3-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications in a wide range of diseases, including cancer, autoimmune disorders, and inflammatory diseases. 3-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-1,3-dihydro-2H-indol-2-one has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, 3-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-1,3-dihydro-2H-indol-2-one has been shown to reduce inflammation and autoimmune responses, making it a potential treatment for autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
3-(3-imidazol-1-ylpropyliminomethyl)-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c20-15-13(12-4-1-2-5-14(12)18-15)10-16-6-3-8-19-9-7-17-11-19/h1-2,4-5,7,9-11,18,20H,3,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVYHXLDIHXKEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)C=NCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-imidazol-1-ylpropyliminomethyl)-1H-indol-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(2,3-dimethoxybenzyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6134732.png)
![1,2-dihydro-5-acenaphthylenyl{1-[3-(2-hydroxyethoxy)benzyl]-3-piperidinyl}methanone](/img/structure/B6134739.png)
![3-{[4-(3,5-difluorophenyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine](/img/structure/B6134753.png)

![N-(2-allyl-2-hydroxy-4-penten-1-yl)-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6134761.png)
![2-(1-(3-methyl-2-buten-1-yl)-4-{[2-(2-methylphenyl)-5-pyrimidinyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6134768.png)
![1-isopropyl-5-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-3-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6134769.png)
![N,N-dimethyl-N'-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}sulfamide](/img/structure/B6134770.png)
![N-[(1-methyl-3-piperidinyl)methyl]-2-phenoxy-N-(2-phenylethyl)acetamide](/img/structure/B6134779.png)
![1-(diethylamino)-3-[2-methoxy-5-({[3-(1H-pyrazol-1-yl)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6134782.png)

![2-methyl-N-(4-methylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6134791.png)
![4-(4-{3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy}-3-methoxybenzyl)-1-piperazinecarbaldehyde](/img/structure/B6134797.png)